![molecular formula C16H13ClO3 B2822422 3-(3-((4-Chlorobenzyl)oxy)phenyl)acrylic acid CAS No. 853348-30-8](/img/structure/B2822422.png)
3-(3-((4-Chlorobenzyl)oxy)phenyl)acrylic acid
Overview
Description
3-(3-((4-Chlorobenzyl)oxy)phenyl)acrylic acid, also known as CBAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of 3-(3-((4-Chlorobenzyl)oxy)phenyl)acrylic acid is not fully understood, but it is believed to act through multiple pathways. 3-(3-((4-Chlorobenzyl)oxy)phenyl)acrylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 3-(3-((4-Chlorobenzyl)oxy)phenyl)acrylic acid has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
3-(3-((4-Chlorobenzyl)oxy)phenyl)acrylic acid has been shown to have various biochemical and physiological effects. 3-(3-((4-Chlorobenzyl)oxy)phenyl)acrylic acid has been shown to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins. 3-(3-((4-Chlorobenzyl)oxy)phenyl)acrylic acid has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, 3-(3-((4-Chlorobenzyl)oxy)phenyl)acrylic acid has been shown to have anti-viral properties by inhibiting the replication of certain viruses.
Advantages And Limitations For Lab Experiments
3-(3-((4-Chlorobenzyl)oxy)phenyl)acrylic acid has several advantages for lab experiments. 3-(3-((4-Chlorobenzyl)oxy)phenyl)acrylic acid is readily available and can be synthesized in large quantities. 3-(3-((4-Chlorobenzyl)oxy)phenyl)acrylic acid is also stable under a wide range of conditions, making it easy to handle and store. However, 3-(3-((4-Chlorobenzyl)oxy)phenyl)acrylic acid has some limitations for lab experiments. 3-(3-((4-Chlorobenzyl)oxy)phenyl)acrylic acid has low solubility in water, which can make it difficult to work with in aqueous solutions. 3-(3-((4-Chlorobenzyl)oxy)phenyl)acrylic acid can also be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the research on 3-(3-((4-Chlorobenzyl)oxy)phenyl)acrylic acid. One direction is to further investigate the mechanism of action of 3-(3-((4-Chlorobenzyl)oxy)phenyl)acrylic acid to better understand its biological effects. Another direction is to explore the potential applications of 3-(3-((4-Chlorobenzyl)oxy)phenyl)acrylic acid in drug discovery, material science, and organic synthesis. Additionally, future research can focus on improving the solubility of 3-(3-((4-Chlorobenzyl)oxy)phenyl)acrylic acid in water to make it more suitable for certain experiments.
Synthesis Methods
The synthesis of 3-(3-((4-Chlorobenzyl)oxy)phenyl)acrylic acid involves the reaction of 4-chlorobenzyl bromide and 3-hydroxyphenylacetic acid in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization to obtain the final product.
Scientific Research Applications
3-(3-((4-Chlorobenzyl)oxy)phenyl)acrylic acid has been extensively studied for its potential applications in various fields such as drug discovery, material science, and organic synthesis. 3-(3-((4-Chlorobenzyl)oxy)phenyl)acrylic acid has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties, making it a promising candidate for drug discovery. In material science, 3-(3-((4-Chlorobenzyl)oxy)phenyl)acrylic acid has been used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, 3-(3-((4-Chlorobenzyl)oxy)phenyl)acrylic acid has been used as a starting material for the synthesis of various compounds.
properties
IUPAC Name |
(E)-3-[3-[(4-chlorophenyl)methoxy]phenyl]prop-2-enoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO3/c17-14-7-4-13(5-8-14)11-20-15-3-1-2-12(10-15)6-9-16(18)19/h1-10H,11H2,(H,18,19)/b9-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNHVPHAZUDEQM-RMKNXTFCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Cl)C=CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Cl)/C=C/C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-((4-Chlorobenzyl)oxy)phenyl)acrylic acid | |
CAS RN |
853348-30-8 | |
Record name | 3-(3-((4-CHLOROBENZYL)OXY)PHENYL)-2-PROPENOIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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